Isophorone Diamine-13C,15N2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1 |
InChI Key |
RNLHGQLZWXBQNY-AFIIVICWSA-N |
Isomeric SMILES |
CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Origin of Product |
United States |
Synthetic Methodologies for Isophorone Diamine 13c,15n2
Strategies for Isotopic Enrichment of Carbon and Nitrogen Atoms in IPDA
Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element beyond its natural abundance. For Isophorone (B1672270) Diamine-13C,15N2, this involves the incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes. medchemexpress.com
Common strategies for isotopic enrichment include:
Metabolic Labeling: In this in vivo method, organisms are cultured in a medium containing nutrients enriched with stable isotopes. wikipedia.org For the synthesis of precursors to IPDA, microorganisms could be grown on a substrate containing ¹³C-labeled glucose and a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. nih.gov This allows for the incorporation of the heavy isotopes into the metabolic pathways that produce the necessary precursor molecules.
Chemical Synthesis: This involves the use of starting materials that are already enriched with the desired isotopes. creative-peptides.com For IPDA, this would mean sourcing precursors where specific carbon and nitrogen atoms are substituted with ¹³C and ¹⁵N, respectively. This method offers precise control over the location of the labels. medchemexpress.com
Isotope Exchange Reactions: In some cases, it's possible to exchange isotopes between a labeled solvent and the compound of interest, though this is less common for carbon and nitrogen in complex organic molecules.
Several technologies are employed for the initial enrichment of the isotopes themselves, including:
Distillation: This method is effective for separating isotopes with a significant mass difference, particularly for lighter elements. osti.gov
Gas Centrifugation: This technique separates isotopes in a gaseous form by spinning them at high speeds, causing the heavier isotopes to move towards the outside of the centrifuge. osti.gov
Electromagnetic Separation: This high-precision method uses a magnetic field to separate isotopes, which is ideal for achieving high levels of enrichment, albeit at a lower throughput. osti.gov
The choice of enrichment strategy depends on factors such as the desired level of enrichment, the complexity of the target molecule, and cost considerations.
Precursor Synthesis and Stereochemical Control in Labeled IPDA Production
The synthesis of Isophorone Diamine typically starts from isophorone. wikipedia.org A common industrial route involves the hydrocyanation of isophorone to produce isophorone nitrile (IPN), followed by reductive amination to yield IPDA. wikipedia.orgintratec.us
For the labeled synthesis, ¹³C would need to be incorporated into the isophorone backbone or the cyanide group, and ¹⁵N would be introduced via labeled ammonia (B1221849) during the amination step.
Stereochemical Control:
IPDA exists as a mixture of cis and trans isomers. wikipedia.org Controlling the stereochemistry during synthesis is crucial as the properties of the final product can be significantly influenced by the isomeric ratio. researchgate.netnih.gov Strategies to achieve stereochemical control include:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the reaction towards a specific stereochemical outcome. numberanalytics.comyoutube.com
Chiral Catalysts: These catalysts create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com
Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a subsequent reaction at another part of the molecule. youtube.com
Research has shown that the synthesis of sequence-defined oligourethanes using IPDA can be achieved with precise stereochemical control through a stepwise coupling-deprotection strategy. researchgate.net
Optimization of Reaction Pathways for High Isotopic Purity and Yield
Key Optimization Parameters:
Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency and product distribution. For the hydroamination of isophorone nitrile (IPN) to IPDA, supported cobalt catalysts, such as Co/SiO₂, have shown high conversion and yield. acs.orgresearchgate.net Raney Co is another commonly used catalyst. researchgate.net
Reaction Conditions: Temperature, pressure, and solvent play a crucial role. For instance, the synthesis of isophorone diamine from isophorone nitrile can be optimized by controlling the reaction temperature, hydrogen pressure, and ammonia pressure. researchgate.net
Purity of Labeled Reagents: The isotopic purity of the starting materials, such as ¹⁵N-labeled ammonia, directly affects the isotopic enrichment of the final product. uni-regensburg.de
Example of Optimized Reaction Conditions for Unlabeled IPDA Synthesis:
| Step | Reactants | Catalyst/Reagent | Temperature | Pressure | Yield | Reference |
| Cyanidation | Isophorone, NaCN | NH₄Cl, DMF | 70°C | - | 94.9% (IPN) | researchgate.net |
| Imidization | Isophorone Nitrile | CaO | 70°C | 0.2 MPa (Ammonia) | 87.6% (Isophoroneimine) | researchgate.net |
| Hydrogenation | Isophoroneimine | Raney Co | 120°C | 6 MPa (Hydrogen), 0.2 MPa (Ammonia) | 95.6% (IPDA) | researchgate.net |
This table presents data for the synthesis of unlabeled Isophorone Diamine. The principles of optimizing reaction conditions are directly applicable to the synthesis of the labeled compound, with the added consideration of maximizing isotopic incorporation.
Purification and Isolation Techniques for Labeled IPDA
After synthesis, Isophorone Diamine-13C,15N2 must be purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled IPDA.
Common Purification Techniques:
Distillation: Due to its relatively high boiling point (247 °C), distillation is a viable method for purifying IPDA. wikipedia.orgintratec.us
Chromatography: Techniques like liquid chromatography (LC) can be used to separate the labeled compound from impurities with high resolution. High-performance liquid chromatography (HPLC) is often used for analytical and preparative separations.
Crystallization: In some cases, the product can be purified by forming a crystalline salt, which can then be isolated and neutralized to give the pure diamine.
Assessing Purity and Isotopic Enrichment:
The purity and isotopic enrichment of the final product are typically confirmed using a combination of analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of ¹³C and ¹⁵N isotopes and quantifying the level of isotopic enrichment. rsc.orgalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the compound and can also provide information about the position and percentage of isotopic labeling. rsc.org
Scale-Up Considerations for Laboratory to Research Production of this compound
Scaling up the synthesis of this compound from a laboratory setting to larger research-scale production presents several challenges:
Cost and Availability of Labeled Precursors: Isotopically labeled starting materials are significantly more expensive than their unlabeled counterparts, which is a major consideration for large-scale synthesis.
Reaction Control: Maintaining optimal reaction conditions (temperature, pressure) becomes more challenging in larger reactors. Heat transfer and mixing efficiency are critical factors that need to be carefully managed.
Safety: The handling of hazardous materials, such as cyanides and high-pressure gases, requires stringent safety protocols, which become more complex at a larger scale.
Efficiency of Isotope Incorporation: Ensuring high isotopic enrichment on a larger scale requires careful control over all reaction steps to minimize the introduction of unlabeled atoms.
Purification at Scale: Distillation and chromatographic methods need to be adapted for larger quantities of material, which may require specialized equipment.
Advanced Spectroscopic and Analytical Characterization of Isophorone Diamine 13c,15n2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled IPDA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of compounds. For Isophorone (B1672270) Diamine (IPDA), particularly its isotopically labeled form, Isophorone Diamine-13C,15N2, NMR provides unparalleled insights into its structure, conformation, and dynamics. The introduction of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at specific locations enhances the NMR signal and allows for more detailed structural and dynamic studies. medchemexpress.com
Elucidation of Molecular Structure and Conformation via ¹³C and ¹⁵N NMR
The fundamental structure of Isophorone Diamine consists of a trimethylated cyclohexane (B81311) ring with an amine group and an aminomethyl group. nih.gov ¹³C NMR spectroscopy is instrumental in identifying each unique carbon atom within this structure. The chemical shifts of the carbon atoms are influenced by their local electronic environment, providing a distinct fingerprint of the molecule. nih.gov In this compound, the specific labeling of one carbon atom provides a significantly enhanced signal for that position, simplifying spectral assignment and serving as a crucial reference point.
Studies on IPDA and its derivatives have established the characteristic chemical shifts for its carbon atoms. nih.govnih.govacs.org The cyclohexane ring exists predominantly in a chair conformation, and the substituents (amine and aminomethyl groups) can be in either axial or equatorial positions, leading to cis and trans isomers. acs.org ¹³C NMR can distinguish between these isomers based on subtle differences in chemical shifts.
Table 1: Representative ¹³C NMR Chemical Shifts for Isophorone Diamine (IPDA) Skeleton Note: Chemical shifts are approximate and can vary based on solvent and stereoisomer configuration. Data is compiled from studies on IPDA and its derivatives. nih.govacs.org
| Carbon Atom | Chemical Shift (ppm) |
|---|
Application of Advanced Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
While 1D NMR provides a list of chemical shifts, multi-dimensional NMR techniques are essential for assembling the complete molecular puzzle. For a molecule with the complexity of IPDA, these advanced methods are indispensable for unambiguous signal assignment. uq.edu.auresearchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is used to trace the proton connectivity throughout the cyclohexane ring and the aminomethyl group, confirming the carbon framework. researchgate.netamazonaws.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. uq.edu.auuclm.es An HSQC spectrum of this compound would show cross-peaks connecting each carbon and nitrogen signal to the signals of the protons directly bonded to them. This is the most reliable method for assigning which proton signal belongs to which carbon or nitrogen atom. amazonaws.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and heteronuclei (¹³C or ¹⁵N) that are separated by two or three bonds. uq.edu.auuclm.es For IPDA, HMBC is crucial for connecting the quaternary carbons (like C3 and C5) to nearby protons and for confirming the link between the aminomethyl protons and the C3 carbon of the ring. researchgate.net
The use of these techniques in concert allows for a complete and confident assignment of all ¹H, ¹³C, and ¹⁵N signals, solidifying the structural elucidation of this compound. uq.edu.au
Investigation of Dynamic Processes and Exchange Phenomena using Isotopic Labels
The stable isotopic labels in this compound are not just passive probes of static structure; they are powerful tools for studying molecular dynamics. medchemexpress.com The amine groups of IPDA are involved in chemical exchange processes, such as proton exchange with solvent molecules and intermolecular hydrogen bonding.
Variable-temperature NMR studies can track these dynamic processes. For instance, the rate of proton exchange on the -¹⁵NH₂ groups can be monitored by observing changes in the NMR signal shape and the coupling between ¹⁵N and ¹H. At low temperatures, the exchange may be slow enough to observe distinct signals for the two amine protons, while at higher temperatures, a single, averaged signal may appear. Isotopic labeling provides a clear spectroscopic window to observe these phenomena without ambiguity. acs.org
Mass Spectrometry (MS) for this compound
Mass spectrometry (MS) is a core analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. uni-halle.de When coupled with isotopic labeling, as in this compound, MS becomes an even more precise and powerful tool for both qualitative and quantitative analysis. medchemexpress.comcdc.gov
Fragmentation Pathway Analysis and Isotopic Fingerprinting
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of fragment ions is characteristic of the molecule's structure. For standard Isophorone Diamine (molecular weight ~170.30 g/mol ), a common ionization method like electrospray ionization (ESI) produces a protonated molecule, [M+H]⁺, at m/z 171.1856. nih.gov Subsequent fragmentation (MS/MS) of this precursor ion leads to a series of product ions.
A key fragmentation pathway for protonated IPDA involves the loss of ammonia (B1221849) (NH₃), resulting in a major fragment ion. uni-halle.de The presence of the ¹³C and ¹⁵N₂ labels in this compound creates a unique "isotopic fingerprint." The molecular weight of the labeled compound is higher than the unlabeled version, and any fragment containing the labeled atoms will exhibit a corresponding mass shift. researchgate.netuni-halle.de This allows for the unambiguous tracking of the labeled atoms through the fragmentation process, confirming the fragmentation pathway and enhancing confidence in structural identification.
For example, if the ¹³C label is on the cyclohexane ring and the ¹⁵N labels are on the two amine groups, the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) approximately 3 units higher than the unlabeled compound (one for ¹³C and one for each ¹⁵N). If a fragment is formed by the loss of the aminomethyl group containing one ¹⁵N, the resulting fragment ion will be shifted by 2 mass units (¹³C and the remaining ¹⁵N) compared to the equivalent fragment from the unlabeled compound. This precise mass difference is a powerful diagnostic tool. uni-halle.de
Table 2: Illustrative Fragmentation Analysis of Unlabeled vs. Labeled IPDA Note: This table presents a simplified, hypothetical fragmentation to illustrate the principle of isotopic fingerprinting. Actual m/z values and fragments depend on instrumentation and conditions. nih.govuni-halle.de
| Ion | Expected m/z (Unlabeled IPDA) | Expected m/z (IPDA-¹³C,¹⁵N₂) |
|---|
Quantitative Analysis and Internal Standardization using Labeled IPDA
One of the most critical applications of isotopically labeled compounds is their use as internal standards in quantitative analysis, particularly in a technique called isotope dilution mass spectrometry (IDMS). cdc.gov To accurately measure the concentration of IPDA in complex samples like biological fluids or environmental matrices, a known amount of a labeled internal standard is added to the sample before processing. nih.gov
This compound is an ideal internal standard for the quantification of unlabeled IPDA. medchemexpress.com It shares nearly identical chemical and physical properties with the analyte, meaning it behaves the same way during sample extraction, cleanup, and chromatographic separation. However, it is easily distinguished by its higher mass in the mass spectrometer.
By measuring the ratio of the MS signal intensity of the analyte (unlabeled IPDA) to the signal intensity of the internal standard (labeled IPDA), a precise and accurate quantification can be achieved. This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), which are common challenges in quantitative analysis. cdc.gov The use of a stable, isotopically labeled internal standard is considered the gold standard for quantitative mass spectrometry. nih.gov
Table 3: Advantages of Using this compound as an Internal Standard
| Advantage | Description |
|---|
High-Resolution Mass Spectrometry for Mechanistic and Tracing Studies
High-resolution mass spectrometry (HRMS) is indispensable for the analysis of this compound, providing not only the exact mass of the molecule but also detailed insights into its fragmentation pathways, which is crucial for mechanistic and tracing studies. The introduction of stable isotopes (¹³C and ¹⁵N) induces a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for unambiguous identification and quantification in complex matrices. acs.orgnih.gov
The exact mass of unlabeled Isophorone Diamine (C₁₀H₂₂N₂) is 170.1783 Da. For this compound, where one ¹²C is replaced by ¹³C and both ¹⁴N atoms are replaced by ¹⁵N, the expected exact mass would increase accordingly. The ability of HRMS instruments, such as ESI-QTOF, to resolve minute mass differences is critical in distinguishing between isotopically labeled and unlabeled species. nih.govuni-regensburg.de
In tracing studies, the distinct isotopic signature of this compound allows researchers to follow its metabolic fate or its incorporation into larger polymer structures. By analyzing the mass spectra of reaction products or biological samples, the presence and distribution of the ¹³C and ¹⁵N labels can be determined, shedding light on reaction mechanisms and metabolic pathways. nih.gov
Fragmentation analysis by tandem mass spectrometry (MS/MS) provides further structural information. For unlabeled Isophorone Diamine, characteristic fragments are observed under collision-induced dissociation (CID). A notable fragmentation pathway involves the loss of ammonia (NH₃). researchgate.net In the labeled analogue, the masses of fragments containing the labeled nitrogen atoms will be shifted, confirming the location of the labels and providing detailed structural elucidation of the molecule and its derivatives. acs.orgresearchgate.net
Table 1: Predicted High-Resolution Mass Spectrometry Data for Isophorone Diamine and its Isotopologue
| Compound Name | Molecular Formula | Exact Mass (Da) | Predicted [M+H]⁺ (Da) |
| Isophorone Diamine | C₁₀H₂₂N₂ | 170.1783 | 171.1856 |
| Isophorone Diamine-¹³C,¹⁵N₂ | C₉¹³CH₂₂¹⁵N₂ | 173.1824 | 174.1897 |
Note: The predicted mass for the isotopologue assumes the substitution of two nitrogen atoms and one carbon atom.
Vibrational Spectroscopy (IR, Raman) of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive method to investigate the molecular structure and bonding within this compound. Spectroscopic data for the unlabeled compound is available in various databases. nih.gov
The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N in the Isophorone Diamine molecule leads to noticeable shifts in the vibrational frequencies of specific bonds. According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the reduced mass of the atoms involved. libretexts.org An increase in mass, as with isotopic substitution, results in a decrease in the vibrational frequency (a redshift or downshift). libretexts.org
This phenomenon is particularly useful for assigning vibrational modes. For this compound, the vibrations most significantly affected would be those directly involving the C-N and N-H bonds. The N-H stretching vibrations, typically observed in the 3400-3100 cm⁻¹ region for primary amines, are expected to shift to lower wavenumbers. researchgate.net Similarly, C-N stretching and N-H bending vibrations will also exhibit downshifts. libretexts.org By comparing the spectra of the labeled and unlabeled compounds, these isotope-induced shifts allow for the confident assignment of vibrational bands to specific molecular motions. researchgate.netrsc.org
Table 2: Predicted Isotope-Induced Shifts in Key Vibrational Bands of this compound
| Vibrational Mode | Typical Frequency Range (Unlabeled) (cm⁻¹) | Predicted Shift upon ¹³C/¹⁵N Labeling |
| N-H Stretch | 3400 - 3100 | Downshift |
| C-H Stretch | 3000 - 2850 | Minimal Shift |
| N-H Bend | 1650 - 1580 | Downshift |
| C-N Stretch | 1250 - 1020 | Downshift |
Isophorone Diamine exists as a mixture of cis and trans stereoisomers, which arise from the relative orientations of the amino and aminomethyl groups on the cyclohexane ring. google.comgoogle.com These conformational differences can be probed using vibrational spectroscopy. The different spatial arrangements of the functional groups in the cis and trans isomers lead to distinct vibrational spectra, as the symmetry and vibrational coupling between modes are altered.
The cis isomer, with both functional groups in equatorial positions, is generally the major component in commercial mixtures. google.comgoogle.com The trans isomer has one equatorial and one axial group. google.com These structural variations will manifest as differences in the positions and intensities of key vibrational bands, particularly those associated with the amine groups and the cyclohexane ring.
In the context of this compound, the isotopic labeling can further refine the study of these conformers. The well-defined shifts in the labeled compound can help to disentangle complex spectral regions where bands from both isomers might overlap in the unlabeled mixture. This allows for a more detailed characterization of the conformational landscape of this important industrial chemical.
Theoretical and Computational Chemistry Studies of Isophorone Diamine 13c,15n2
Quantum Chemical Calculations of Electronic Structure and Energetics
Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine these properties. nih.gov The electronic structure dictates the reactivity of the molecule, including the nucleophilicity of the amine groups, which is crucial for its role as a curing agent.
Table 1: Calculated Electronic Properties of Isophorone (B1672270) Diamine
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~1.6 - 4.5 D | MP2/cc-pVTZ (Typical for similar amines) nih.gov |
| Ionization Potential | Not Available | - |
| Electron Affinity | Not Available | - |
| HOMO Energy | Not Available | - |
| LUMO Energy | Not Available | - |
Conformational Analysis and Stereoisomerism using Ab Initio and DFT Methods
Isophorone Diamine is a mixture of cis and trans stereoisomers and exists in various conformations due to the flexibility of the cyclohexane (B81311) ring. sigmaaldrich.com Computational methods like ab initio and DFT are powerful tools for exploring the potential energy surface and identifying stable conformers. nih.govrsc.org These studies can determine the relative energies of different chair and boat conformations and the rotational barriers of the aminomethyl group.
The stereoisomerism of Isophorone Diamine is a key factor in its application, influencing the three-dimensional structure of the resulting polymers. asau.ru Computational analysis helps to understand the preference for certain isomers and their interplay during chemical reactions. The isotopic labeling in Isophorone Diamine-13C,15N2 does not change the conformational landscape or the relative stabilities of the stereoisomers.
Table 2: Relative Energies of Isophorone Diamine Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Cis-Isomer (Chair) | Data not available | - |
| Trans-Isomer (Chair) | Data not available | - |
| Cis-Isomer (Boat) | Data not available | - |
| Trans-Isomer (Boat) | Data not available | - |
Note: While computational conformational analyses have been performed on similar cycloaliphatic amines, specific relative energy values for Isophorone Diamine conformers are not found in the reviewed literature. The principles of such analysis would apply directly to the 13C,15N2 labeled compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which is directly influenced by isotopic substitution.
NMR Chemical Shifts: The prediction of 1H, 13C, and 15N chemical shifts is a valuable tool for structure elucidation. nih.govnih.gov DFT calculations are commonly used for this purpose. For this compound, the presence of 13C and 15N isotopes makes it directly observable by 13C and 15N NMR spectroscopy. Computational predictions can aid in the assignment of the complex spectra arising from the different stereoisomers and conformers. meihonglab.com While the chemical shifts are primarily determined by the electronic environment, a small secondary isotope effect on the shifts of neighboring nuclei can be computationally modeled.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to identify functional groups and study molecular vibrations. Computational methods can calculate the vibrational frequencies corresponding to different normal modes. For this compound, the frequencies of vibrational modes involving the C-N bonds and the labeled carbon atom will be significantly lower compared to the unlabeled compound due to the heavier masses of the 13C and 15N isotopes. This isotopic shift is a key feature that can be precisely predicted and used to analyze specific molecular interactions.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Note |
|---|---|---|
| 13C NMR Chemical Shift | Dependent on position | Directly observable due to labeling. bldpharm.com |
| 15N NMR Chemical Shift | Dependent on amine group | Directly observable due to labeling. medchemexpress.eu |
| C-N Stretch Frequency | Lower than unlabeled | Due to the increased reduced mass of the 13C-15N oscillator. |
Note: Absolute predicted values require specific computational runs not available in the literature. The table indicates the expected qualitative changes due to isotopic labeling.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with other substances. researchgate.net For this compound, MD simulations can provide insights into its behavior in solution, its interaction with epoxy resins during the curing process, and its role in the formation of polymer networks. science.gov
These simulations can model the diffusion of the diamine, the formation of hydrogen bonds, and the conformational changes that occur during a chemical reaction. The isotopic labeling does not alter the classical force fields typically used in MD simulations, so the dynamic behavior of this compound is expected to be identical to its unlabeled counterpart under these simulation conditions. Such studies are crucial for optimizing the performance of epoxy systems and understanding the structure-property relationships of the resulting materials.
Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies with Isophorone Diamine 13c,15n2
Probing Reaction Pathways and Intermediates using Isotopic Tracing
Isotopic tracing with Isophorone (B1672270) Diamine-13C,15N2 is a fundamental technique for mapping the journey of reactants to products. nih.gov The presence of ¹³C and ¹⁵N isotopes allows for the unambiguous identification of bond-forming and bond-breaking events during a chemical reaction. medchemexpress.comnih.gov For instance, in the synthesis of polymers where isophorone diamine is a monomer, such as in polyamides or polyureas, tracking the labeled atoms can confirm the connectivity of the final polymer chain and identify any side reactions or rearrangements that may occur. polyacs.org
The synthesis of isophorone diamine itself involves a multi-step process, typically starting from isophorone. researchgate.net This process includes cyanidation, imidization, and hydrogenation. researchgate.net Isotopic labeling can be instrumental in studying the mechanisms of these individual steps. For example, in the reductive amination of isophorone nitrile to form isophorone diamine, the labeled nitrogen can help elucidate the intermediates involved, such as imines, and clarify the sequence of events in the catalytic cycle. researchgate.netresearchgate.net
Key applications of isotopic tracing with Isophorone Diamine-13C,15N2 include:
Confirmation of Reaction Pathways: Verifying the proposed sequence of elementary steps in a reaction mechanism. researchgate.net
Identification of Intermediates: Detecting and characterizing transient species that are formed and consumed during the reaction. researchgate.netbiosynth.com
Elucidation of Rearrangement Reactions: Tracking the movement of atoms or functional groups within a molecule.
Measurement and Interpretation of Kinetic Isotope Effects (KIE) for this compound
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orgosti.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., ¹²C, ¹⁴N) to the rate constant of the same reaction with a heavy isotope (e.g., ¹³C, ¹⁵N). wikipedia.org The magnitude of the KIE provides valuable information about changes in bonding to the isotopically labeled atom in the transition state. core.ac.uk
For reactions involving this compound, both ¹³C and ¹⁵N KIEs can be measured. A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step. core.ac.uk For example, in a reaction where a C-N bond is cleaved, a significant ¹⁵N KIE would be expected. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, providing information about changes in the local environment of the isotope. core.ac.uk
Interpreting KIE data for this compound:
Normal KIE (k_light / k_heavy > 1): Indicates that the bond to the isotope is weakened in the transition state. For ¹³C, typical primary KIEs range from 1.01 to 1.05. core.ac.uk For ¹⁵N, a normal effect of around 1.009 has been observed in aminolysis reactions, suggesting the formation of a tetrahedral intermediate is the first irreversible step. nih.gov
Inverse KIE (k_light / k_heavy < 1): Suggests that the bond to the isotope is strengthened or that there is an increase in steric crowding at the isotopic center in the transition state.
No KIE (k_light / k_heavy ≈ 1): Implies that there is no significant change in bonding to the isotope in the rate-determining step.
The measurement of KIEs at natural abundance using techniques like NMR spectroscopy has become a more accessible method, overcoming the need for synthesizing fully labeled compounds in some cases. wikipedia.orgharvard.edu
Table 1: Theoretical Kinetic Isotope Effects for Carbon and Nitrogen
| Isotope Pair | Typical Primary KIE Range | Interpretation of Normal KIE (>1) |
|---|---|---|
| ¹²C / ¹³C | 1.01 - 1.05 core.ac.uk | Weakening of a carbon bond in the rate-determining step. core.ac.uk |
| ¹⁴N / ¹⁵N | ~1.009 - 1.04 | Weakening of a nitrogen bond in the rate-determining step. nih.gov |
Application in Studies of Amine Reactivity and Nucleophilicity
Isophorone diamine possesses two primary amine groups with different reactivities due to their steric and electronic environments. mdpi.com The labeled compound, this compound, can be used to quantitatively assess the relative reactivity and nucleophilicity of these two distinct amine functionalities.
By reacting this compound with an electrophile and analyzing the product distribution using mass spectrometry or NMR, one can determine which nitrogen atom reacts preferentially. This is crucial for understanding and controlling reactions in various applications, such as the synthesis of non-isocyanate polyurethanes where isophorone diamine reacts with cyclic carbonates. mdpi.com The study of KIEs can further refine this understanding by revealing details about the transition states for the reaction at each amine group. osti.gov
Investigation of Degradation Pathways and Chemical Transformations
Understanding the degradation pathways of chemicals is essential for assessing their environmental fate and for developing more stable materials. This compound can be employed to study the mechanisms of thermal, oxidative, or hydrolytic degradation of materials derived from isophorone diamine, such as epoxy resins or polyamides. acs.org
By subjecting a material containing the labeled diamine to degradation conditions and analyzing the resulting smaller molecules, researchers can trace the fate of the carbon and nitrogen atoms from the original diamine. medchemexpress.com This allows for the identification of the initial points of bond cleavage and the subsequent reaction pathways of the degradation products. For example, in the thermal degradation of carbon fiber reinforced polymers (CFRPs) with an epoxy matrix cured with isophorone diamine, isotopic labeling can help elucidate the volatilization of the resin as CO2 and other gases. acs.org This information is vital for designing more durable materials and for developing effective recycling strategies. acs.org
Applications of Isophorone Diamine 13c,15n2 in Advanced Materials Research
Mechanistic Investigations of Polymerization Reactions (e.g., Polyurethane, Epoxy Resins)
Isotopic labeling is a key technique for unlocking the intricate details of reaction mechanisms. numberanalytics.comnih.gov By replacing standard atoms with their heavier, stable isotopes, researchers can follow the path of molecules through complex transformations. The use of Isophorone (B1672270) Diamine-13C,15N2 is particularly advantageous in studying the formation of high-performance polymers like polyurethanes and epoxy resins, where the diamine acts as a crucial chain extender or curing agent. taylorandfrancis.comwikipedia.org
The curing of epoxy resins with amine hardeners like Isophorone Diamine (IPDA) involves a complex series of nucleophilic addition reactions between the amine groups of IPDA and the epoxide rings of the resin. Similarly, in polyurethane systems, the amine groups react with isocyanate groups. The precise tracking of these reactions is critical to understanding and controlling the final properties of the thermoset material. researchgate.netdtic.mil
The use of ¹³C and ¹⁵N labeled IPDA allows for detailed mechanistic studies through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netdtic.mil As the curing reaction proceeds, the chemical environment around the labeled carbon and nitrogen atoms changes, leading to distinct shifts in the NMR spectra. researchgate.netuc.edu For example, the ¹⁵N NMR signal of the primary amine group in the unreacted IPDA will differ significantly from the signal of the secondary or tertiary amine formed after reaction with an epoxy group. By monitoring these changes over time, a detailed kinetic profile of the curing process can be constructed.
This approach allows researchers to:
Distinguish the reactivity of the two different amine groups in the IPDA molecule (one on a primary carbon and one on the cyclohexane (B81311) ring).
Identify and quantify intermediate species and side reactions.
Determine the rate constants for different stages of the curing process. researchgate.net
Investigate the effects of catalysts, temperature, and stoichiometry on the curing kinetics.
Molecular dynamics simulations can complement experimental data by providing an atomistic understanding of the cross-linking network, including the formation of loop structures which can be difficult to detect experimentally. researchgate.net
Table 1: Hypothetical ¹⁵N NMR Chemical Shift Data for Elucidating Epoxy Curing with Isophorone Diamine-13C,15N2
| Species | Nitrogen Environment | Hypothetical ¹⁵N Chemical Shift (ppm) | Observation |
| Unreacted IPDA | Primary Amine (-CH₂-N H₂) | 35 | Signal decreases as reaction proceeds. |
| Unreacted IPDA | Secondary Amine (Cyclohexyl-N H₂) | 45 | Signal decreases as reaction proceeds. |
| Single-reacted IPDA | Secondary Amine (Epoxy Adduct) | 60 | Intermediate species, signal appears and then decreases. |
| Double-reacted IPDA | Tertiary Amine (Cross-link Point) | 80 | Signal increases as curing progresses, indicating cross-link density. |
Note: The chemical shift values are hypothetical and for illustrative purposes only.
In the synthesis of linear polymers, such as polyamides or polyureas derived from IPDA, the incorporation of the monomer into the growing polymer chain can be precisely traced using this compound. google.com Mass spectrometry (MS) and solid-state NMR (ssNMR) are particularly powerful techniques for this purpose. dtic.milnih.gov
High-resolution mass spectrometry can identify polymer fragments containing the labeled IPDA, confirming its incorporation and providing information about the sequence distribution in copolymers. The mass difference between the labeled and unlabeled monomer allows for clear identification of IPDA-containing segments within the polymer structure. semanticscholar.org
Solid-state NMR, on the other hand, can provide detailed information about the local environment of the labeled atoms in the solid polymer. dtic.mil This is crucial for understanding the conformation and packing of the polymer chains. The ¹³C and ¹⁵N labels act as site-specific probes, allowing for the measurement of internuclear distances and the determination of local order.
Studies of IPDA-Derived Polymer Microstructure and Architecture through Labeling
The microstructure of a polymer, including its stereochemistry, branching, and the arrangement of different monomer units in a copolymer, has a profound impact on its macroscopic properties. Isotopic labeling with this compound provides a method to study these features with high precision.
Techniques such as 2D NMR spectroscopy (e.g., HSQC, HMBC) can be used to correlate the labeled ¹³C and ¹⁵N nuclei with adjacent protons, providing unambiguous assignments of the signals in the polymer spectrum. measurlabs.comresearchgate.net This allows for the detailed characterization of the polymer's connectivity and the identification of different isomeric structures that may form during polymerization. For instance, in polyamides synthesized from IPDA, the labeled nitrogen atoms can be used to probe the formation of different amide linkages and to study the local chain dynamics.
Neutron scattering is another advanced characterization technique that benefits greatly from isotopic labeling. mdpi.comacs.org While not utilizing ¹³C or ¹⁵N directly, the principles of isotopic substitution are central. For studies requiring contrast, deuterium (B1214612) labeling is typically used. However, the synthesis of a ¹³C and ¹⁵N labeled monomer demonstrates the capability to produce isotopically tailored materials for various advanced analytical methods. Neutron scattering can provide information on the conformation of polymer chains, the size and shape of polymer coils in solution or in a blend, and the dynamics of polymer segments. nih.gov
Advanced Characterization of IPDA-Modified Material Surfaces via Isotopic Markers
The surface properties of materials are critical for a wide range of applications, including coatings, adhesives, and biomedical devices. Modifying surfaces with polymers derived from IPDA can impart desirable characteristics such as improved adhesion, biocompatibility, or corrosion resistance. This compound can be used as a tracer to study the distribution and chemical state of the polymer on a surface.
Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) can detect the presence of the ¹³C and ¹⁵N isotopes on the material surface.
XPS can provide information about the elemental composition and chemical bonding states of the atoms on the surface. The binding energies of the C 1s and N 1s core levels can be subtly affected by the isotopic substitution, but more importantly, the presence of the nitrogen signal from the labeled IPDA can be used to quantify the surface coverage of the polymer.
SIMS is a destructive technique that involves sputtering the surface with an ion beam and analyzing the ejected secondary ions. The high mass resolution of modern SIMS instruments allows for the differentiation between ions containing ¹²C and ¹³C, or ¹⁴N and ¹⁵N. This enables depth profiling to determine the thickness and uniformity of the IPDA-derived polymer layer.
Table 2: Potential Application of Isotopic Labeling in Surface Analysis Techniques
| Technique | Information Gained with Isotopic Labeling | Example Application |
| X-ray Photoelectron Spectroscopy (XPS) | Quantification of surface coverage by identifying the N 1s signal from the labeled IPDA. | Determining the efficiency of a surface grafting process with an IPDA-containing polymer. |
| Secondary Ion Mass Spectrometry (SIMS) | High-resolution depth profiling of the labeled polymer layer. Mapping the lateral distribution of the polymer on the surface. | Investigating the penetration of an IPDA-based coating into a porous substrate. |
| Neutron Reflectometry | Determining the thickness and density profile of thin polymer films on a surface (requires deuteration). | Studying the structure of self-assembled monolayers derived from IPDA on a silicon wafer. |
This table illustrates how isotopic labeling, in principle, enhances surface characterization methods.
Isophorone Diamine 13c,15n2 in Catalysis and Coordination Chemistry
Use as a Chiral Ligand Precursor for Asymmetric Catalysis
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, is a primary method for achieving this. Chiral ligands, when coordinated to a metal center, are fundamental to the efficacy of these catalysts.
Isophorone (B1672270) Diamine is a recognized precursor for creating such chiral ligands. chemrxiv.org The industrial mixture of IPDA isomers can be separated, and the pure cis-enantiomers can be used to synthesize more complex chiral ligands. The use of Isophorone Diamine-13C,15N2 in this context allows for the precise tracking of the ligand's structure and behavior during catalyst synthesis and the catalytic reaction itself. For instance, ¹³C and ¹⁵N NMR spectroscopy can confirm the successful synthesis of the ligand and its coordination to a metal.
In asymmetric hydrogenation, a key industrial process, chiral modifiers are used to induce enantioselectivity. rsc.org While studies have shown the use of proline-modified Pd/Al₂O₃ catalysts for the asymmetric hydrogenation of isophorone, the development of new ligand systems is a constant area of research. rsc.orgccnu.edu.cn Labeled IPDA can be used to develop novel ligands for such transformations, where the isotopic labels would aid in verifying the ligand's binding mode and stability under reaction conditions.
Table 1: Representative Asymmetric Reactions Utilizing Chiral Diamine-Based Ligands
| Reaction Type | Substrate Example | Catalyst System (Hypothetical) | Role of Labeled IPDA-Ligand |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral Ketone | [Rh(COD)(IPDA*-ligand)]BF₄ | Induce enantioselectivity; mechanistic probe via NMR. |
| Asymmetric C-C Coupling | Aldehyde + Nucleophile | Cu(I) / IPDA*-derived Schiff Base | Create chiral environment; track ligand integrity. |
| Asymmetric Transfer Hydrogenation | Imine | Ru(II)-IPDA*-ligand complex | Form active chiral catalyst; study mechanism. |
IPDA-ligand refers to a chiral ligand synthesized from this compound.
Mechanistic Studies of Metal-Ligand Interactions and Catalytic Cycles using Labeled IPDA
The primary application of this compound is in conducting detailed mechanistic studies. medchemexpress.commedchemexpress.com Isotopic labeling is a powerful technique for elucidating reaction pathways, identifying transient intermediates, and quantifying the electronic and structural changes that occur during a catalytic cycle. frontiersin.orgnih.gov
By replacing specific ¹²C and ¹⁴N atoms with their heavier, NMR-active ¹³C and ¹⁵N isotopes, researchers can use techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to follow the labeled atoms. frontiersin.org
Probing Metal-Ligand Interactions: The coordination of a ligand to a metal center alters the electronic environment of the ligand's atoms. This change is reflected in the NMR chemical shifts of the ¹³C and ¹⁵N nuclei. By comparing the NMR spectra of the free labeled ligand with the metal-ligand complex, scientists can gain insight into the nature of the bond, including its strength and the degree of electron donation from the nitrogen atoms to the metal. frontiersin.orgresearchgate.net
DFT (Density Functional Theory) calculations are often used alongside experimental data to model the stereochemical properties and metal-ligand interactions in complexes. nih.govsemanticscholar.org Experimental data from labeled compounds like this compound are invaluable for validating these theoretical models.
Role in the Design and Synthesis of Novel Coordination Compounds
Coordination compounds are formed by the reaction of a metal ion (a Lewis acid) with one or more ligands (Lewis bases). weebly.comtruman.edu The properties and reactivity of these compounds are dictated by the nature of the metal, the ligand, and the geometry of the resulting complex. Isophorone diamine, with its two nitrogen donor atoms, can act as a bidentate ligand, forming stable chelate rings with metal ions. nih.gov
The synthesis of novel coordination compounds is an active area of research, driven by potential applications in catalysis, materials science, and medicine. scribd.comresearchgate.net this compound can be used as a building block in these syntheses. The primary advantage of using the labeled version is for structural characterization.
Table 2: Characterization Techniques Benefiting from Labeled IPDA
| Technique | Information Gained |
|---|---|
| ¹³C NMR Spectroscopy | Confirms the carbon backbone structure of the coordinated ligand. |
| ¹⁵N NMR Spectroscopy | Directly probes the nitrogen-metal coordination environment. |
| Heteronuclear NMR (e.g., ¹H-¹⁵N HSQC) | Establishes connectivity between protons and nitrogen atoms, confirming binding sites. |
The synthesis of a new coordination compound, for example, by reacting a metal salt like Nickel(II) chloride with this compound, would yield a complex such as [Ni(IPDA-13C,15N2)₂]Cl₂. Analysis of this product using ¹³C and ¹⁵N NMR would provide definitive proof of the ligand's coordination to the nickel center, information that can be more difficult to obtain with the unlabeled compound due to lower sensitivity or signal overlap. frontiersin.org
Isotopic Tracing in Environmental Chemistry and Carbon Capture Studies with Isophorone Diamine 13c,15n2
Investigating CO2 Capture Mechanisms and Cycling using Labeled IPDA
Isophorone (B1672270) Diamine (IPDA) has emerged as a highly effective agent for carbon dioxide (CO2) capture, particularly in innovative liquid-solid phase-separation systems. These systems are lauded for their high efficiency—capable of removing 99% of CO2 from a 400 ppm stream—and the low energy required for regeneration. In an aqueous solution, IPDA reacts with CO2 to form a solid carbamate (B1207046) precipitate, which can be easily separated from the liquid phase. This process keeps the liquid sorbent free of product accumulation, maintaining a high reaction rate. The captured CO2 can be released by heating the solid precipitate to a modest 60°C, regenerating the original IPDA solution for reuse.
The fundamental reaction involves the formation of carbamate and bicarbonate species. While techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy using unlabeled IPDA and labeled 13CO2 are crucial for identifying the carbon-containing products in the rich solid phase medchemexpress.com, the use of Isophorone Diamine-13C,15N2 provides a more profound level of insight.
By labeling the amine itself, researchers can unequivocally track the transformation of the IPDA molecule during the CO2 absorption and desorption cycle. The dual 13C and 15N labels act as a definitive signature, allowing for precise monitoring of the amine's structural changes and potential degradation pathways through techniques like NMR and mass spectrometry. This is critical for optimizing the stability and longevity of the solvent in industrial applications. For instance, the labeled nitrogen (15N) can help elucidate the specific roles of the primary and secondary amine groups in IPDA during carbamate formation.
Table 1: Hypothetical Mass Spectrometry Data for IPDA and its Carbamate using Isotopic Labeling
This interactive table illustrates the expected mass-to-charge ratio (m/z) for the parent ion of Isophorone Diamine and its primary carbamate derivative. Users can toggle between the unlabeled and the 13C,15N2-labeled versions to see the mass shift, a key principle in isotopic tracing experiments.
| Compound | Isotopic Label | Formula | Molecular Weight ( g/mol ) |
| Isophorone Diamine | Unlabeled | C₁₀H₂₂N₂ | 170.30 |
| Isophorone Diamine | Labeled | C₉¹³CH₂₂¹⁵N₂ | 172.28 |
| IPDA-Carbamate | Unlabeled | C₁₁H₂₃N₂O₂ | 215.31 |
| IPDA-Carbamate | Labeled | C₁₀¹³CH₂₃¹⁵N₂O₂ | 217.29 |
Note: The table presents a simplified view for illustrative purposes. Actual mass spectrometry results would show complex fragmentation patterns.
Tracking Environmental Transformations and Degradation Products of IPDA
While IPDA is a valuable industrial chemical, its release into the environment, either directly or as a degradation product of materials like Isophorone diisocyanate (IPDI), necessitates a thorough understanding of its environmental fate. The substance is recognized as harmful to aquatic organisms. Studying the transformation of such compounds in complex environmental matrices like soil or water can be challenging due to the presence of numerous other organic molecules.
Isotopic labeling with this compound offers a robust solution to this challenge. By introducing the labeled compound into a model ecosystem, scientists can trace its path and identify its degradation products with certainty. Mass spectrometry techniques can be employed to scan for the unique isotopic signature of the labeled fragments, distinguishing them from the natural background. A study on a modified in-silico fragmentation workflow for IPDA has highlighted the potential of using isotopic labeling (in that case, with deuterium) to predict and identify transformation products.
Using the 13C,15N2-labeled variant would allow researchers to:
Identify novel degradation products: By tracking the labeled atoms, even minor or transient breakdown products can be identified.
Elucidate degradation pathways: Determining which parts of the molecule (the carbon backbone or the amine groups) are breaking down first provides insight into the chemical or biological degradation mechanisms.
Quantify persistence: The rate at which the parent-labeled compound disappears and labeled metabolites appear gives a precise measure of its environmental persistence.
Table 2: Illustrative Fragmentation Pattern in Mass Spectrometry
This table shows a simplified, hypothetical comparison of mass fragments that might be observed in a mass spectrometry study of IPDA degradation, demonstrating how isotopic labeling helps in identifying compound-derived fragments.
| Fragment Description | Hypothetical Unlabeled Fragment (m/z) | Corresponding Labeled Fragment (m/z) | Inference |
| Loss of aminomethyl group | 140 | 139 | Indicates cleavage at the aminomethyl position with loss of ¹⁵N |
| Cyclohexyl ring fragment with both N atoms | 125 | 127 | Indicates the core ring structure with both nitrogen atoms remains intact |
| Small nitrogen-containing fragment | 30 (CH₄N⁺) | 31 (CH₄¹⁵N⁺) | Confirms the fragment originates from the amine group |
Application in Understanding Bio-sequestration Processes (as a model for amine-based systems)
Bio-sequestration of carbon is an area of growing research interest, exploring how biological systems can be harnessed to capture and store CO2. Amine-based systems are central to many industrial carbon capture technologies, and understanding their interaction with biological environments is crucial. This includes assessing the impact of potential leakage of amine solvents into ecosystems and exploring the possibility of biological processes to sequester these compounds.
This compound can serve as an ideal model compound for these studies. When introduced into a biological system (e.g., a microbial culture or a plant), the dual labels allow researchers to trace the fate of the amine with exceptional clarity. The 15N label is particularly valuable as it distinguishes the nitrogen from the IPDA molecule from the vast pool of naturally occurring nitrogen (predominantly 14N) within the organism.
This allows scientists to answer critical questions:
Is the amine compound being metabolized by the organism?
Are the carbon and nitrogen from the compound being incorporated into cellular structures?
What are the metabolic pathways involved in its breakdown or sequestration?
By using a labeled compound like this compound, researchers can gain a mechanistic understanding of how amine-based compounds are processed in biological systems, providing vital data for the environmental risk assessment of carbon capture technologies and for the development of novel bio-sequestration strategies.
Future Research Directions and Emerging Methodologies for Isophorone Diamine 13c,15n2
Development of Novel Synthetic Routes for Site-Specific Labeling
The ability to introduce isotopic labels at specific atomic positions within a molecule is critical for detailed mechanistic investigations. Future research will likely focus on developing more sophisticated and efficient synthetic strategies to achieve site-specific labeling of isophorone (B1672270) diamine.
Current methods for producing isotopically labeled compounds often involve multi-step syntheses. researchgate.net For Isophorone Diamine-13C,15N2, this would typically involve starting with precursors already containing the ¹³C and ¹⁵N isotopes. entegris.com A key area of future development will be the exploration of novel catalytic systems that can facilitate the direct and selective incorporation of ¹³C and ¹⁵N into the isophorone diamine backbone. This could involve the use of advanced organometallic catalysts or biocatalytic approaches employing engineered enzymes.
Furthermore, the development of synthetic routes that allow for differential labeling, where different positions are labeled with distinct isotopes (e.g., ¹³C at one position and ¹⁴C at another), would provide even more powerful tools for tracking complex reaction pathways. These advancements will enable researchers to dissect reaction mechanisms with unprecedented detail.
Integration with Advanced In Situ Spectroscopic Techniques
The study of chemical reactions as they occur, known as in situ analysis, provides a dynamic view of molecular transformations. semanticscholar.org The integration of this compound with advanced in situ spectroscopic techniques is a promising avenue for future research.
Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can monitor changes in the vibrational and magnetic environments of the ¹³C and ¹⁵N labels in real-time. frontiersin.org This allows for the direct observation of intermediate species, the determination of reaction kinetics, and the elucidation of the role of the labeled diamine in polymerization and curing processes.
Synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS), offer the ability to probe the electronic structure and local coordination environment of the labeled atoms during a reaction. semanticscholar.orgfrontiersin.org By combining these powerful analytical tools with the use of this compound, researchers can gain a more comprehensive understanding of the complex chemical processes at a molecular level.
Predictive Modeling for Isotopic Distribution in Complex Reaction Networks
As the complexity of the chemical systems under investigation increases, so does the need for powerful predictive models. Computational chemistry and kinetic modeling will play a crucial role in understanding the behavior of this compound in complex reaction networks.
Software tools based on principles like the binomial theorem can already calculate the expected isotopic distribution for a given chemical formula. sisweb.com Future advancements will involve the development of more sophisticated algorithms that can predict the dynamic changes in isotopic distribution as a function of reaction conditions. These models will need to account for kinetic isotope effects, which are subtle differences in reaction rates between isotopically labeled and unlabeled molecules.
By combining predictive modeling with experimental data obtained from techniques like mass spectrometry, researchers can validate their models and gain deeper insights into reaction mechanisms and product formation. This synergy between computational and experimental approaches will be essential for unraveling the intricate details of complex chemical systems.
Exploration of New Applications in Specialized Chemical Fields
While this compound is already utilized in areas like drug development as a tracer for quantification, its potential applications extend to other specialized chemical fields. medchemexpress.com
One area of exploration is in the field of materials science, particularly in understanding the degradation and aging of polymers. By incorporating this compound into polymer backbones, researchers can use techniques like mass spectrometry to track the cleavage of specific bonds and identify the resulting degradation products. This information is vital for designing more durable and long-lasting materials.
Another potential application lies in environmental chemistry. Isophorone diamine and its derivatives can be found in industrial waste. researchgate.net Using this compound as an internal standard can lead to more accurate and sensitive methods for detecting and quantifying these compounds in environmental samples. This is crucial for monitoring pollution and assessing its impact on ecosystems.
Furthermore, the study of isocyanate exposure and its health effects is an important area of research. researchgate.netresearchgate.net this compound can serve as a valuable tool in biomonitoring studies to understand the metabolism of isophorone diisocyanate (IPDI) in the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
